Cas no 4221-99-2 ((+)-2-Butanol)
(+)-2-Butanol Chemical and Physical Properties
Names and Identifiers
-
- (S)-(+)-2-Butanol
- (S)-(-)-2-Butanol
- (S)-(+)-SEC-BUTYL ALCOHOL
- (S)-(+)-sec-Butanol
- D-(+)-Ethylmethylcarbinol
- (2S)-butan-2-ol
- (S)-2-butanol
- (S)-Butan-2-ol
- (2S)-2-butanol
- s-(+)-2-butanol
- 69KXU5NDTO
- 2-Butanol, (+)-
- s-2-butanol
- (S)-sec-butanol
- PubChem6718
- (s)(+)-2-butanol
- (1S)-1-methylpropanol
- (5)-(+)-sec-butanol
- (2S)-(+)-Butan-2-ol
- 2-Butanol,(2S)- (9CI)
- BDBM36155
- BTANRVKWQNVYAZ-BYPYZUCNSA-
- (+)-2-Butanol
- BTANRVKWQNVYAZ-BYPYZU
- D-BUTANOL
- CHEBI:45475
- Q27104553
- UNII-69KXU5NDTO
- EINECS 224-168-1
- (S)-(+)-2-Butanol, 99%
- A6902
- A839532
- 4221-99-2
- BTANRVKWQNVYAZ-BYPYZUCNSA-N
- (S)-(+)-2-Butanol, ChiPros(R), produced by BASF, 99%
- B0925
- BUTYL ALCOHOL D-FORM [MI]
- 9062E4B9-CAE4-41E2-A8BE-CF13BE627AD8
- EN300-115210
- AKOS015840315
- ?(S)-(+)-2-Butanol
- (s)-sec-butyl alcohol
- (S)-(+)-2-Butanol, 98%
- NS00083119
- 2-Butanol, (2S)-
- MFCD00064281
- AKOS006240738
-
- MDL: MFCD00064281
- Inchi: 1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1
- InChI Key: BTANRVKWQNVYAZ-BYPYZUCNSA-N
- SMILES: O[C@@H](C)CC
- BRN: 1718763
Computed Properties
- Exact Mass: 74.07320
- Monoisotopic Mass: 74.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 19.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.803 g/mL at 25 °C(lit.)
- Melting Point: -114 ºC
- Boiling Point: 100°C(lit.)
- Flash Point: Fahrenheit: 75.2 ° f
Celsius: 24 ° c - Refractive Index: n20/D 1.397(lit.)
- Water Partition Coefficient: 125 g/L (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents, halogens.
- PSA: 20.23000
- LogP: 0.77720
- Merck: 1541
- Vapor Pressure: 12.5 mmHg ( 20 °C)
- Specific Rotation: 13 º (neat)
- Optical Activity: [α]20/D +13°, neat
- Solubility: Uncertain
(+)-2-Butanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H319-H335-H335 + H336-H336
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:UN 1120
- WGK Germany:1
- Hazard Category Code: 10-36/37-67
- Safety Instruction: S13-S24/25-S26-S46-S7/9
- RTECS:EO1750000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Explosive Limit:9.8%
- Packing Group:III
- Hazard Level:3
- Risk Phrases:R10; R36/37; R67
- Packing Group:III
- Safety Term:3
- Storage Condition:4° CStore…,-4℃Store…Better
(+)-2-Butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036066-1g |
S)-(+)-2-Butanol |
4221-99-2 | 97% | 1g |
£131.00 | 2022-03-01 | |
| Fluorochem | 036066-5g |
S)-(+)-2-Butanol |
4221-99-2 | 97% | 5g |
£391.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S871041-1ml |
(S)-(+)-2-Butanol |
4221-99-2 | 98% | 1ml |
¥428.00 | 2022-10-10 | |
| TRC | B699858-100mg |
(+)-2-Butanol |
4221-99-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699858-500mg |
(+)-2-Butanol |
4221-99-2 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B699858-1g |
(+)-2-Butanol |
4221-99-2 | 1g |
$ 170.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237698-1G |
(+)-2-Butanol |
4221-99-2 | 1g |
¥410.13 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237698-10G |
(+)-2-Butanol |
4221-99-2 | 10g |
¥2893.35 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S871041-5ml |
(S)-(+)-2-Butanol |
4221-99-2 | 98% | 5ml |
¥1,568.00 | 2022-10-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SN491-1ml |
(+)-2-Butanol |
4221-99-2 | 98.0%(GC) | 1ml |
¥460.0 | 2022-05-30 |
(+)-2-Butanol Suppliers
(+)-2-Butanol Related Literature
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1. Enantioselective Raman spectroscopy (esR) for distinguishing between the enantiomers of 2-butanolClaudia C. Rullich,Johannes Kiefer Analyst 2018 143 3040
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Roberto Fernández-Maestre,Markus Doerr Anal. Methods 2022 14 3011
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Puracheth Rithchumpon,Neeranuth Intakaew,Nopawit Khamto,Saranpong Yimklan,Piyarat Nimmanpipug,Praput Thavornyutikarn,Puttinan Meepowpan Org. Biomol. Chem. 2021 19 8955
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Toshiyuki Kida,Ayumi Teragaki,Justine M. Kalaw,Hajime Shigemitsu Chem. Commun. 2020 56 7581
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Yulia A. Satska,Elena A. Mikhalyova,Zhanna V. Chernenko,Sergey V. Kolotilov,Matthias Zeller,Igor V. Komarov,Andriy V. Tymtsunik,Andrey Tolmachev,Konstantin S. Gavrilenko,Anthony W. Addison RSC Adv. 2016 6 93707
Additional information on (+)-2-Butanol
Latest Research Insights on 4221-99-2 and (+)-2-Butanol in Chemical Biomedicine
The chemical compound with CAS number 4221-99-2 and the chiral alcohol (+)-2-Butanol have recently garnered significant attention in the field of chemical biomedicine. These substances are being investigated for their potential applications in drug synthesis, chiral resolution, and as intermediates in the production of pharmaceuticals. This research briefing aims to provide an overview of the latest findings and developments related to these compounds, highlighting their relevance and potential impact on the industry.
Recent studies have focused on the synthesis and characterization of 4221-99-2, a compound with potential pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and reactivity. Concurrently, (+)-2-Butanol, a valuable chiral building block, has been explored for its role in asymmetric synthesis and as a solvent in pharmaceutical formulations. The enantiomeric purity of (+)-2-Butanol is particularly critical, as it influences the efficacy and safety of the resulting drug products.
One notable study published in the Journal of Medicinal Chemistry investigated the use of 4221-99-2 as a precursor in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of 4221-99-2 exhibited potent inhibitory activity against a range of viral pathogens, suggesting its potential as a scaffold for future drug development. Similarly, (+)-2-Butanol has been utilized in the synthesis of chiral drugs, where its stereochemical properties are leveraged to enhance the biological activity of the final product.
In addition to their synthetic applications, both compounds have been studied for their physicochemical properties. For instance, the solubility and stability of 4221-99-2 under various physiological conditions have been characterized, providing valuable data for formulation scientists. Meanwhile, the thermodynamic properties of (+)-2-Butanol, including its vapor pressure and partition coefficients, have been measured to optimize its use in industrial processes.
Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to further elucidate the potential of 4221-99-2 and (+)-2-Butanol in drug discovery. Collaborative efforts between academia and industry will be essential to translate these findings into practical applications, ultimately contributing to the advancement of chemical biomedicine.
4221-99-2 ((+)-2-Butanol) Related Products
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